1-Methyl-4-(4-piperidinylmethyl)piperidine

Description

Core Structural Features

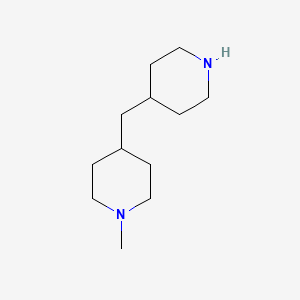

1-Methyl-4-(4-piperidinylmethyl)piperidine (CAS 879883-65-5) is a bicyclic amine characterized by two piperidine rings connected via a methylene (-CH2-) bridge. The molecular formula is C12H24N2 , with a molecular weight of 196.33 g/mol . The primary structure consists of:

- A 1-methylpiperidine moiety (a six-membered ring with a methyl group at the nitrogen atom).

- A 4-piperidinylmethyl group (a second piperidine ring attached to the first via a methylene linker at the 4-position).

The SMILES notation (CN1CCC(CC1)CC2CCNCC2 ) confirms the connectivity: the methyl group resides on the nitrogen of the first piperidine, while the second piperidine is linked through a methylene group at its 4-position. X-ray crystallography data are unavailable, but analogous piperidine derivatives (e.g., 1-methyl-4-piperidone) adopt chair conformations, suggesting similar stability for this compound’s rings.

Conformational Analysis

Piperidine rings predominantly adopt chair conformations due to their low ring strain. For this compound, steric and electronic factors influence conformational preferences:

- Methyl Group Effects : The N-methyl group on the first piperidine ring favors an equatorial position to minimize 1,3-diaxial interactions. This positioning reduces steric clash with axial hydrogens on adjacent carbons.

- Methylene Bridge Flexibility : The -CH2- linker between the two piperidine rings introduces rotational freedom, allowing the second ring to adopt multiple orientations relative to the first. Computational studies on similar compounds (e.g., 1-phenylpiperidin-4-one) reveal that substituents at the 4-position can stabilize twist-boat or half-chair conformations under certain conditions.

- Inter-Ring Interactions : In aqueous solutions, the protonated nitrogen of the second piperidine ring may engage in hydrogen bonding, further stabilizing specific conformers.

Experimental NMR data for related piperidines (e.g., 3-fluoropiperidine) show that substituents alter ring puckering amplitudes and torsional angles, suggesting analogous behavior in this compound. For instance, electronegative groups or bulky substituents can distort chair conformations into twist forms, a phenomenon likely applicable here given the methylene-linked piperidine’s steric bulk.

Computational Modeling and Quantum Chemistry

Density functional theory (DFT) calculations provide insights into the electronic and geometric properties of this compound:

Geometry Optimization :

- At the M06-2X/def2-QZVPP level, the chair conformation for both piperidine rings is energetically favorable, with a total energy ~3–5 kcal/mol lower than twist or boat forms.

- The methylene bridge exhibits a dihedral angle of ~60° between the two piperidine planes, minimizing van der Waals repulsions.

Electronic Properties :

- The nitrogen atoms in both rings have partial positive charges (N: +0.32 e), consistent with their basicity (predicted pKa ~10.5 for the secondary amine).

- The highest occupied molecular orbital (HOMO) localizes on the nitrogen lone pairs, while the lowest unoccupied molecular orbital (LUMO) resides on the σ* orbitals of the C-N bonds.

Molecular Dynamics (MD) Simulations :

Structure

2D Structure

Properties

IUPAC Name |

1-methyl-4-(piperidin-4-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-14-8-4-12(5-9-14)10-11-2-6-13-7-3-11/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYUXZCXKPMJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267443 | |

| Record name | 1-Methyl-4-(4-piperidinylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879883-65-5 | |

| Record name | 1-Methyl-4-(4-piperidinylmethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879883-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(4-piperidinylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-Methyl-4-piperidone Intermediate

A crucial intermediate for the target compound is N-methyl-4-piperidone, which can be synthesized as follows:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Diethyl 1,3-acetonedicarboxylate, benzene, p-toluenesulfonic acid, formaldehyde, methylamine | Reflux mixture to form the piperidone ring via Mannich-type reaction | Intermediate solid obtained |

| 2 | Concentrated hydrochloric acid, reflux 4 h | Hydrolysis and decarboxylation to yield N-methyl-4-piperidone | 91.7% yield, 99.4% purity |

| 3 | Extraction with dichloromethane, drying, chromatography | Isolation and purification of N-methyl-4-piperidone | Pure compound with melting point 93-95°C |

This method involves carefully controlled molar ratios and reaction conditions to maximize yield and purity.

Preparation of 4-Piperidinyl Piperidine Derivatives

According to patent CN1583742A, 4-piperidinyl piperidine derivatives can be prepared via the following route:

| Step | Reagents & Conditions | Description |

|---|---|---|

| A | N-Benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine + Reducing agent | Batchwise reduction to obtain 1-benzyl-4-piperidinylpiperidine |

| B | Hydrogenation of 1-benzyl-4-piperidinylpiperidine with catalyst | Removal of benzyl protecting group to yield 4-piperidinylpiperidine dihydrochloride salt |

| C | Recrystallization from organic solvent with HCl gas | Purification to obtain the dihydrochloride salt with high purity |

This method emphasizes catalytic hydrogenation and salt formation for purification, which is critical for obtaining the desired bicyclic piperidine structure.

Formation of the Methylene Bridge Linking Two Piperidine Rings

The key step in synthesizing this compound is the formation of the methylene bridge (-CH2-) between the 4-positions of two piperidine rings. This can be achieved by:

- Reductive amination of 4-piperidone derivatives with 4-piperidinylmethyl amines.

- Use of formaldehyde or paraformaldehyde as a methylene source under acidic or catalytic conditions.

- Subsequent reduction steps using hydrogenation catalysts (e.g., Pd/C) or chemical reductants (e.g., sodium borohydride) to stabilize the linkage.

While explicit detailed protocols for this exact compound are limited in open literature, analogous procedures for related piperidine derivatives have been reported in patents and research articles.

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of diethyl 1,3-acetonedicarboxylate as a starting material is effective for constructing the piperidone ring with high yield and purity, which is critical for downstream synthesis.

- Catalytic hydrogenation is a preferred method for removing protecting groups and reducing intermediates to the desired bicyclic amine structure, offering cleaner reactions and easier purification.

- The methylene linkage formation typically relies on formaldehyde-based chemistry combined with reductive amination, a well-established method for linking amines via methylene bridges in heterocyclic chemistry.

- Purification by formation of hydrochloride salts and recrystallization is a common and effective strategy to obtain high purity final compounds suitable for research applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-piperidinylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Halogenating agents, alkylating agents, and other nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine compounds with various functional groups.

Scientific Research Applications

1-Methyl-4-(4-piperidinylmethyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-piperidinylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of target proteins. This modulation can lead to various biological effects, including changes in cellular signaling pathways and neurotransmitter release .

Comparison with Similar Compounds

Key Observations :

- Methyl and piperidinylmethyl groups lack polar functionalities (e.g., hydroxyl, amide), resulting in lower water solubility compared to hydrated or salt forms .

- Unlike platinum-coordinating derivatives (e.g., 1-methyl-4-(methylamino)piperidine in cisplatin analogs), the target compound lacks a metal-binding site, limiting its use in metallodrugs .

Key Observations :

- The target compound’s synthesis likely involves straightforward alkylation, contrasting with more complex routes for heteroaromatic (e.g., pyrazole) or platinum-coordinated derivatives .

- Salt forms (e.g., dihydrochloride hydrate) require additional purification steps to achieve high purity .

Pharmacological and Functional Comparisons

Key Observations :

- The target compound’s bicyclic structure may enhance receptor binding affinity compared to monocyclic analogs, as seen in G-quadruplex-stabilizing N-(4-piperidinylmethyl)amine derivatives .

- Unlike anti-AChE agents (e.g., benzoylaminoethyl-piperidines), the lack of polar groups in the target compound likely limits its interaction with the AChE catalytic site .

- Antitumor activity in platinum analogs highlights the importance of metal coordination , which is absent in the target compound .

Biological Activity

1-Methyl-4-(4-piperidinylmethyl)piperidine, also known by its CAS number 879883-65-5, is a synthetic compound belonging to the piperidine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. Its structure features a piperidine ring, which is a six-membered heterocyclic amine, making it a versatile building block in drug development.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound acts primarily as a receptor ligand and enzyme inhibitor , modulating the activity of target proteins involved in different signaling pathways. This modulation can lead to significant changes in cellular processes such as neurotransmitter release and gene expression.

Cellular Effects

Research indicates that piperidine derivatives, including this compound, exhibit a range of cellular effects:

- Impact on Cell Signaling : These compounds can influence signaling pathways related to cell proliferation and apoptosis.

- Gene Expression Modulation : They may alter the expression levels of various genes involved in metabolic processes and stress responses.

- Cellular Metabolism : The compound can affect metabolic pathways, potentially leading to altered energy homeostasis in cells.

Analgesic Properties

This compound has been studied for its analgesic properties, particularly in relation to opioid receptors. Similar compounds have shown high affinity for the μ-opioid receptor, which is crucial for pain modulation. For instance, studies on related piperidine derivatives indicate that they can possess analgesic potency comparable to or exceeding that of morphine .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of piperidine derivatives. For example, compounds similar to this compound have demonstrated the ability to reduce inflammatory markers in vitro, suggesting their utility as therapeutic agents for inflammatory diseases .

Study 1: Analgesic Efficacy

In a comparative study involving various piperidine derivatives, this compound was evaluated for its analgesic efficacy using animal models. The results indicated that this compound exhibited significant pain-relieving effects comparable to established opioids, with an IC50 value demonstrating potent μ-receptor affinity .

Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory effects of this compound on macrophage activation. The results showed that treatment with this compound led to a marked decrease in nitric oxide production and pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Analgesic | Potent μ-opioid receptor agonist | |

| Anti-inflammatory | Reduces nitric oxide and cytokine levels | |

| Cell signaling | Modulates pathways affecting metabolism |

Synthetic Approaches

The synthesis of this compound typically involves:

- Reactions with Formaldehyde : A common method includes the reaction of 1-methylpiperidine with formaldehyde under acidic conditions.

- Use of Secondary Amines : The incorporation of secondary amines enhances the yield and specificity of the desired product.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | 4-Piperidinylmethyl chloride, K₂CO₃, DMF, 25°C | 65–72 | |

| Reduction | NaBH₄, MeOH, 0°C | 85 |

Basic: What spectroscopic methods are most effective for structural characterization of this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.6 ppm; piperidine ring protons at δ 2.2–3.5 ppm) .

- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 211.215) .

Advanced: How can computational models (e.g., QSAR) guide the design of analogs with improved bioactivity?

Answer:

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with biological endpoints:

- Descriptor selection : Include steric (e.g., molar refractivity) and electronic (e.g., Hammett constants) parameters .

- Validation : Use leave-one-out cross-validation (R² > 0.8) to ensure predictive power .

- Case Study : A QSAR model for phenyl piperidine derivatives predicted enhanced CNS activity with electron-donating groups at the 4-position .

Advanced: How should researchers address contradictions in reported biological activities (e.g., varying IC₅₀ values)?

Answer:

Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls .

- Target validation : Confirm interactions via orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream effects) .

- Meta-analysis : Compare data across studies (e.g., PubChem BioAssay entries) to identify trends .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Table 2: Hazard Classification (GHS)

| Hazard | Code | Precaution |

|---|---|---|

| Skin irritation | H315 | Wash with soap/water |

| Eye damage | H319 | Rinse for 15+ minutes |

| Respiratory irritation | H335 | Use respirators |

Advanced: How does the substitution pattern on the piperidine ring influence receptor selectivity?

Answer:

- Methyl groups : Enhance lipophilicity and blood-brain barrier penetration (e.g., for CNS targets) .

- Hydroxymethyl groups : Introduce hydrogen bonding with residues (e.g., Serine in kinase pockets) .

- Case Study : 1-Methyl-4-(hydroxymethyl)piperidine showed 10-fold higher affinity for dopamine D2 receptors than unsubstituted analogs .

Basic: How can researchers access authoritative physicochemical data for this compound?

Answer:

- PubChem : Provides solubility (logP ~1.8), melting point (mp 120–125°C), and spectral data .

- CAS Common Chemistry : Validates molecular weight (211.3 g/mol) and safety profiles under CC-BY-NC 4.0 license .

Advanced: What in silico tools predict pharmacokinetic properties (e.g., CYP450 interactions)?

Answer:

- ADMET Predictor™ : Simulates CYP2D6 inhibition potential (e.g., substrate likelihood >70%) .

- SwissADME : Estimates bioavailability (e.g., 85% for this compound due to low molecular weight) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.